(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid, also known as (R,R)-PPC, is an organic compound that belongs to the pyrrolidine carboxylic acid family. It is a chiral molecule that has two enantiomers, (R,R)-PPC and (S,S)-PPC. This compound has attracted attention in the scientific community due to its potential applications in drug development and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (R,R)-PPC is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
(R,R)-PPC has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which can contribute to its neuroprotective effects. In addition, it has been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R,R)-PPC is its high purity and stability, which makes it suitable for use in lab experiments. In addition, its potential applications in drug development make it a valuable tool for researchers. However, one limitation of (R,R)-PPC is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (R,R)-PPC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. In addition, (R,R)-PPC may have potential as a building block for the synthesis of other compounds with therapeutic applications. Further research is needed to explore these possibilities.
Scientific Research Applications
(R,R)-PPC has been extensively studied for its potential applications in drug development. It has been found to exhibit activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6H2,(H,13,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZELCBMJAACE-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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